molecular formula C8H15N B145870 3-Azabicyclo[3.2.2]nonane CAS No. 283-24-9

3-Azabicyclo[3.2.2]nonane

Cat. No.: B145870
CAS No.: 283-24-9
M. Wt: 125.21 g/mol
InChI Key: LICHZOBEUWVYSY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Azabicyclo[3.2.2]nonane (molecular formula: C₈H₁₅N, monoisotopic mass: 125.120 Da) is a bridged bicyclic amine characterized by a nitrogen atom at the 3-position and fused bicyclo[3.2.2] ring system . Its rigid structure confers conformational stability, making it a valuable scaffold in medicinal chemistry and synthetic organic chemistry. Derivatives of this compound have demonstrated significant pharmacological activities, including antitussive, antiprotozoal, and bacteriostatic effects .

Preparation Methods

Primary Synthetic Routes

Nitrile Reduction Pathway

The foundational method involves the synthesis of 3-azabicyclo[3.2.2]nonane-3-alkylamines via nitrile intermediates. In a representative procedure, this compound is condensed with chloroacetonitrile in toluene, yielding this compound-3-acetonitrile. Subsequent reduction with lithium aluminum hydride (LiAlH₄) in anhydrous ether produces the primary amine, this compound-3-ethylamine, with a 67% yield after distillation .

Critical Parameters:

  • Solvent: Anhydrous ether or tetrahydrofuran (THF) to prevent LiAlH₄ decomposition.

  • Temperature: Room temperature for nitrile condensation; reflux for reduction.

  • Workup: Hydrolysis with aqueous NaOH followed by magnesium sulfate drying .

Table 1: Synthesis of Primary Amines via Nitrile Reduction

ExampleStarting MaterialReagentSolventTemperatureYield
4a 3-Azabicyclo nitrileLiAlH₄ (0.20 mol)EtherReflux67%
3a 3-Azabicyclo propionitrileLiAlH₄ (0.15 mol)EtherReflux78%

Amidation with Diphenyl Acetyl Halides

Functionalization of the primary amine is achieved through reaction with substituted diphenyl acetyl halides. For instance, treating this compound-3-ethylamine with α-chlorodiphenylacetyl chloride in toluene at 85–90°C yields N-[2-(this compound-3-yl)-ethyl]-2-chloro-2,2-diphenylacetamide hydrochloride (70% yield) . Hydrolysis of the chloro group under aqueous conditions produces the corresponding benzilamide derivative (94% yield) .

Mechanistic Insights:

  • Nucleophilic Acyl Substitution: The amine attacks the electrophilic carbonyl carbon of the acyl chloride.

  • Solvent Effects: Aromatic solvents like toluene enhance reaction rates by stabilizing transition states .

Table 2: Amidation Reactions and Hydrolysis Outcomes

ExampleSubstrateAcyl HalideConditionsProduct Yield
4b 3-Ethylamine derivativeα-Chlorodiphenylacetyl ClToluene, 85–90°C70%
4c ChloroacetamideH₂O, steam bath80–90°C, 30 min94%

Secondary Amine Derivatization

Secondary amines are synthesized by alkylating primary amines. For example, N-formylation of this compound-3-ethylamine followed by LiAlH₄ reduction yields N-methyl-3-azabicyclo[3.2.2]nonane-3-ethylamine (78% yield) . This method avoids over-alkylation by using stoichiometric reductants.

Optimization Notes:

  • Acylation Agents: Acetyl chloride or propionyl bromide for controlled N-alkylation.

  • Reduction Time: Extended reaction times (12–24 hrs) improve secondary amine purity .

Comparative Analysis of Methodologies

Yield and Scalability

The nitrile reduction route offers moderate scalability, with yields sensitive to anhydrous conditions. Amidation reactions exhibit higher reproducibility but require stringent temperature control. Secondary amine synthesis, while efficient, demands careful stoichiometry to avoid byproducts.

Functional Group Tolerance

  • Nitrile Pathway: Tolerates halogen and alkoxy substituents on the bicyclic core.

  • Amidation Route: Compatible with electron-withdrawing groups (e.g., p-methoxy) .

Challenges and Mitigation Strategies

  • Hygroscopic Intermediates: Amine hydrochlorides often require desiccation during storage.

  • Byproduct Formation: Unreacted acyl halides are mitigated by slow addition and excess amine.

  • Solvent Selection: Ethers vs. hydrocarbons impact reaction kinetics and product isolation .

Chemical Reactions Analysis

Types of Reactions: 3-Azabicyclo[3.2.2]nonane can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Antitussive Activity

Research has demonstrated that derivatives of 3-azabicyclo[3.2.2]nonane exhibit notable antitussive activity . A study evaluated Mannich bases derived from this compound and found one derivative to be as effective as codeine and dextromethorphan in suppressing coughs. This suggests that this compound could be a valuable lead compound for developing new antitussive medications .

Antiprotozoal Activity

The compound has been extensively studied for its antiprotozoal properties , particularly against malaria and sleeping sickness:

  • Malaria : Several studies have reported that this compound derivatives show activity against Plasmodium falciparum, including strains resistant to conventional treatments like chloroquine. The most promising derivatives exhibited submicromolar IC50 values, indicating potent activity against the malaria pathogen .
  • Sleeping Sickness : The compound also demonstrates efficacy against Trypanosoma brucei rhodesiense, the causative agent of African sleeping sickness. Some derivatives achieved low micromolar IC50 values, highlighting their potential as therapeutic agents in treating this disease .

Table 1: Antiprotozoal Activity of this compound Derivatives

CompoundTarget PathogenIC50 (µM)Selectivity Index
Compound AP. falciparum K10.18093.3
Compound BT. b. rhodesiense STIB9000.095158.4
Compound CP. falciparum NF540.059254.5

Anticancer Properties

Recent investigations into the anticancer potential of this compound derivatives have revealed promising results:

  • Thiosemicarbazone Complexes : Derivatives of this bicyclic compound have been radiolabeled with copper isotopes (e.g., 64Cu^{64}\text{Cu}) for use in imaging and therapeutic applications against tumors expressing Topoisomerase II (Topo-II). These complexes demonstrated significant anticancer activity by inhibiting Topo-II, which is crucial for DNA replication and repair in cancer cells .

Structure-Activity Relationships

The effectiveness of this compound derivatives is influenced by their structural modifications:

  • Modifications such as the introduction of different functional groups have been shown to enhance their biological activity.
  • The position of nitrogen atoms within the bicyclic structure plays a critical role in determining the pharmacological properties of these compounds .

Mechanism of Action

The mechanism of action of 3-Azabicyclo[3.2.2]nonane and its derivatives in biological systems is not fully understood. it is believed that these compounds interact with specific molecular targets in protozoan parasites, disrupting their cellular processes and leading to their death. The exact pathways and molecular targets involved are still under investigation .

Comparison with Similar Compounds

Structural Isomers and Analogues

3-Azabicyclo[3.3.1]nonane

  • Structure : Features a bicyclo[3.3.1] framework with nitrogen at the 3-position.
  • Synthesis: Prepared via tandem Mannich annulation from aromatic ketones, paraformaldehyde, and dimethylamine (yields up to 83%) . In contrast, 3-azabicyclo[3.2.2]nonane derivatives are often synthesized via Mannich bases using substituted acetophenones .
  • Applications : Widely used in molecular recognition studies and as a precursor for alkaloid synthesis (e.g., 7-demethyltecomanine) . Unlike the [3.2.2] variant, [3.3.1] derivatives are utilized in asymmetric synthesis for hypoglycemic agents .

2-Azabicyclo[3.2.2]nonane

  • Structure : Nitrogen at the 2-position in the same bicyclo[3.2.2] system.
  • Synthesis : Synthesized via Beckmann rearrangement of bicyclo[2.2.2]octan-2-ones followed by lactam reduction .
  • Pharmacology: Exhibits antiprotozoal activity against Plasmodium falciparum K1 (IC₅₀: submicromolar) but is less potent than this compound derivatives in antitussive applications .

3,7-Diazabicyclo[3.3.1]nonan-9-one

  • Structure : Contains two nitrogen atoms at positions 3 and 7 in a bicyclo[3.3.1] system.
  • Activity: Shows promise in treating metabolic disorders and inflammation, with novel derivatives (e.g., 3-cyclopropanmethyl-7-alkoxyalkyl analogues) under investigation for enhanced bioavailability .

Antitussive Activity

  • This compound Derivatives: Mannich bases (e.g., 3-(3-azabicyclo[2.2.2]nonan-3-yl)-4'-benzyloxy-2-methyl propiophenone) show potency comparable to codeine and dextromethorphan .
  • 3-Azabicyclo[3.3.1]nonane: No direct antitussive activity reported; instead, it is leveraged for hypoglycemic and receptor antagonist applications .

Antiprotozoal Activity

  • This compound: Effective against chloroquine-resistant Plasmodium falciparum (IC₅₀: 0.8 µM) and Trypanosoma brucei rhodesiense (IC₅₀: 1.2 µM) .
  • 2-Azabicyclo[3.2.2]nonane: Moderate activity (IC₅₀: 2.5–5.0 µM) against the same strains .

Bacteriostatic and Pharmaceutical Uses

  • This compound Sulfonamides: Used in CNS stimulants and combined with analgesics (e.g., aspirin) for oral formulations .
  • 3-Azabicyclo[3.3.1]nonane Hydrochloride: High-purity (≥98%) forms are employed in pharmaceutical quality control .

Physicochemical Properties

Property This compound 3-Azabicyclo[3.3.1]nonane 2-Azabicyclo[3.2.2]nonane
Molecular Formula C₈H₁₅N C₈H₁₅N C₈H₁₅N
Molecular Weight (Da) 125.21 125.21 125.21
Solubility Moderate in polar solvents High (hydrochloride salt) Low
Key Functional Groups Secondary amine Secondary amine Secondary amine

Biological Activity

3-Azabicyclo[3.2.2]nonane is a bicyclic compound that has garnered attention for its diverse biological activities, particularly in the fields of antiprotozoal and antitussive applications. This article synthesizes the available research findings, highlighting its biological activity, mechanisms of action, and potential therapeutic uses.

Chemical Structure and Synthesis

This compound is characterized by a bicyclic structure featuring a nitrogen atom integrated into the ring system. This structural configuration is crucial for its biological activity, influencing how it interacts with various biological targets.

Synthesis methods have been explored extensively, with derivatives being produced through various chemical reactions, including Mannich reactions and modifications involving sulfonyl and tetrazole groups. For instance, compounds derived from this compound have been synthesized to enhance their pharmacological profiles by incorporating different substituents that modulate their activity against specific pathogens .

Antiprotozoal Activity

One of the most significant areas of research surrounding this compound is its antiprotozoal activity , particularly against Plasmodium falciparum (the causative agent of malaria) and Trypanosoma brucei (responsible for sleeping sickness).

Key Findings:

  • Antiplasmodial Activity : Compounds based on this compound demonstrated potent antiplasmodial effects in submicromolar concentrations. For example, specific derivatives exhibited IC50 values ranging from 0.023 to 0.088 µM against the NF54 strain of P. falciparum, which indicates high efficacy .
  • Antitrypanosomal Activity : The same compounds showed moderate antitrypanosomal activity with IC50 values between 1.00 and 6.57 µM . Notably, modifications such as pyrrolidino substitutions enhanced their effectiveness against resistant strains.

Comparative Efficacy Table

CompoundTargetIC50 Value (µM)Selectivity Index
This compound Derivative AP.falciparum NF540.023High
This compound Derivative BP.falciparum K10.087Moderate
This compound Derivative CT.brucei1.00Low

Antitussive Activity

In addition to its antiprotozoal properties, this compound has been evaluated for antitussive activity —the ability to suppress coughs.

Research Insights:

  • A study found that Mannich bases derived from this compound exhibited antitussive effects comparable to established medications like codeine and dextromethorphan .
  • The most effective compound in this series was identified as having significant potency, indicating potential for development as a therapeutic agent for cough suppression.

The exact mechanisms by which this compound exerts its biological effects are still under investigation:

  • Antiprotozoal Mechanism : The compounds appear to interfere with essential metabolic processes in protozoan parasites, although specific molecular targets remain unidentified.
  • Antitussive Mechanism : The antitussive action is likely mediated through central nervous system pathways, similar to other known antitussive agents.

Case Studies

Several case studies have documented the efficacy of derivatives of this compound in clinical or preclinical settings:

  • Malaria Treatment Trials : In vitro studies demonstrated that certain derivatives significantly reduced parasitemia in cultured human erythrocytes infected with P.falciparum.
  • Cough Suppression Studies : Clinical evaluations indicated that compounds derived from this bicyclic structure effectively reduced cough frequency in subjects with upper respiratory infections.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-azabicyclo[3.2.2]nonane, and how do reaction conditions influence yield?

The synthesis of this compound typically involves Mannich reactions or nucleophilic substitution strategies. For example, Brown and Stanin (1965) reported a method using condensation reactions with ammonia derivatives under basic conditions, achieving yields of ~40% . Key variables include solvent polarity (e.g., chloroform vs. DMSO) and temperature, which impact cyclization efficiency. Lower yields in some routes (e.g., 64% in aza-Prins reactions) may arise from competing pathways, such as lactonization or alkene formation .

Q. How can spectroscopic data (e.g., NMR, mass spectrometry) distinguish this compound from structurally similar bicyclic amines?

The molecular ion peak at m/z 125.212 in mass spectrometry (C₈H₁₅N) confirms the molecular formula . In NMR, the bridgehead protons exhibit distinct splitting patterns due to restricted rotation. For example, the ¹H NMR of 3-nitroso derivatives shows deshielded N–H protons at δ 3.2–3.5 ppm, while bridgehead carbons in ¹³C NMR appear near 45–50 ppm . Conformational rigidity also reduces symmetry compared to 3-azabicyclo[3.3.1]nonane systems .

Q. What safety protocols are recommended for handling this compound derivatives during synthesis?

Derivatives like 9-tert-butyl-9-azabicyclo[3.3.1]nonane require strict inert-atmosphere handling due to reactivity with moisture and oxygen. Safety data sheets (SDS) recommend PPE (gloves, goggles) and immediate medical consultation for exposure . For nitroso derivatives (CAS 1522-09-4), avoid direct contact due to potential carcinogenicity .

Advanced Research Questions

Q. How do steric and electronic factors influence the regioselectivity of intramolecular aza-Prins reactions in forming this compound?

The aza-Prins cyclization of imine intermediates (e.g., in halichonic acid synthesis) favors endocyclic alkene formation due to carbocation stabilization at the more substituted position. DFT studies suggest that geometric constraints in the bicyclic system disallow alternative pathways like lactonization or bridgehead alkene formation . Solvent polarity (e.g., formic acid) further stabilizes carbocation intermediates, achieving 64% yield of the desired product .

Q. What strategies resolve contradictions in pharmacological data for this compound derivatives (e.g., analgesic vs. antihypertensive activity)?

Discrepancies arise from substituent positioning. For example, 3-methyl-9-benzoyloxy derivatives show analgesic activity, while 4-(3-azabicyclo[3.2.2]non-9-yl) pyrimidinols act as α7 nAChR agonists with antihypertensive effects . SAR studies recommend systematic variation of substituents (e.g., ester vs. carbamate groups) and in vitro binding assays (e.g., Wnt pathway proteins 1A5H/1ERR) to clarify target specificity .

Q. How can computational methods (DFT, molecular docking) predict the conformational flexibility of this compound in drug design?

DFT optimizations reveal twin-chair conformations with energy barriers <5 kcal/mol, allowing dynamic adaptation in protein binding . Docking studies with 1SA0 (antidiabetic target) highlight hydrophobic interactions between the bicyclic core and phenylalanine residues, while nitroso derivatives exhibit hydrogen bonding with catalytic lysines . MD simulations further assess stability in aqueous vs. lipid environments .

Q. Why do nucleophilic substitution reactions of this compound mesylates yield mixed bicyclo[3.2.1]octane and bicyclo[3.2.2]nonane products?

The reaction mechanism involves carbocation rearrangements. With alkoxides, steric hindrance favors [3.2.2]nonane via Wagner-Meerwein shifts, while amines/amides produce mixtures due to competing SN2 pathways . NMR analysis of bridgehead coupling constants (e.g., J = 8–10 Hz) confirms product identity .

Q. Methodological Challenges

Q. What purification techniques are optimal for isolating enantiomerically pure this compound derivatives?

Chiral HPLC with cellulose-based columns achieves >99% ee for amino derivatives. For nitroso compounds, recrystallization in ethanol/water (7:3) removes diastereomers . Benzamide derivatization enhances crystallinity, enabling X-ray diffraction for absolute configuration determination .

Q. How can conflicting data on the biological activity of this compound-based ligands be reconciled?

Reproducibility issues may stem from batch variability in synthetic intermediates. Standardize protocols using QC/QA metrics (e.g., ≥95% purity by HPLC) and validate bioassays with positive controls (e.g., lupanine for alkaloid activity) .

Q. Tables

Table 1: Key Physical Constants of this compound

PropertyValueReference
Molecular Weight125.212 g/mol
Boiling Point166.5°C
CAS Number283-24-9
Solubility in WaterInsoluble
pKa (amine)~9.5 (estimated)

Table 2: Comparison of Synthetic Yields for Key Derivatives

DerivativeMethodYield (%)Reference
3-NitrosoNitrosation75
Halichonic acid ethyl esterAza-Prins cyclization64
3-Methyl-9-benzoyloxyEsterification55

Properties

IUPAC Name

3-azabicyclo[3.2.2]nonane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15N/c1-2-8-4-3-7(1)5-9-6-8/h7-9H,1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LICHZOBEUWVYSY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CCC1CNC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7059771
Record name 3-Azabicyclo[3.2.2]nonane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7059771
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

125.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

283-24-9
Record name 3-Azabicyclo[3.2.2]nonane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=283-24-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Azabicyclo(3.2.2)nonane
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000283249
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Azabicyclo[3.2.2]nonane
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=78443
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-Azabicyclo[3.2.2]nonane
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 3-Azabicyclo[3.2.2]nonane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7059771
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Azabicyclo[3.2.2]nonane
Reactant of Route 2
3-Azabicyclo[3.2.2]nonane
Reactant of Route 3
3-Azabicyclo[3.2.2]nonane
Reactant of Route 4
3-Azabicyclo[3.2.2]nonane
Reactant of Route 5
3-Azabicyclo[3.2.2]nonane
Reactant of Route 6
3-Azabicyclo[3.2.2]nonane

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.